Product packaging for Hirsutellone B(Cat. No.:)

Hirsutellone B

Cat. No.: B1245999
M. Wt: 447.6 g/mol
InChI Key: VGNDUPFGVMMKPS-KOSFCWFBSA-N
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Description

Background and Discovery

Hirsutellone B was first isolated and characterized by Isaka and colleagues in 2005 from the insect pathogenic fungus Hirsutella nivea strain BCC 2594. This groundbreaking discovery emerged from systematic screening efforts aimed at identifying novel antimycobacterial compounds from fungal sources, reflecting the ongoing need for new therapeutic agents against tuberculosis. The compound was identified alongside four other related alkaloids designated as hirsutellones A, C, D, and E, collectively forming what is now recognized as the hirsutellone family of natural products.

The isolation process involved cultivation of Hirsutella nivea BCC 2594 under controlled fermentation conditions, followed by extraction and chromatographic purification techniques. Structural elucidation was accomplished through comprehensive spectroscopic analysis including nuclear magnetic resonance spectroscopy and mass spectrometry, with absolute configuration determined through X-ray crystallography. The fungal strain BCC 2594 was obtained from the BIOTEC Culture Collection, Thailand, and represents a significant source of bioactive secondary metabolites.

Subsequent research has revealed that this compound can also be produced by other fungal species, including Trichoderma species strain BCC 7579, demonstrating the compound's presence across multiple genera within the fungal kingdom. This distribution pattern suggests convergent evolutionary pathways for the biosynthesis of this structurally complex molecule and highlights the importance of hirsutellone-type compounds in fungal secondary metabolism.

The discovery of this compound occurred during a period of intense research into fungal natural products as sources of novel antimicrobial agents. The compound's identification was particularly significant given the growing concerns about multidrug-resistant tuberculosis strains and the limited number of effective antituberculosis drugs available in the therapeutic arsenal.

Historical Significance in Natural Product Chemistry

The discovery of this compound marked a pivotal moment in natural product chemistry, representing one of the most structurally complex polyketide alkaloids identified from fungal sources. The compound's unique architecture challenged existing paradigms in natural product biosynthesis and provided new insights into the synthetic capabilities of fungal secondary metabolism. The presence of a 13-membered para-cyclophane ring system within the molecule was particularly noteworthy, as such strained macrocyclic structures are relatively rare in natural products and present significant synthetic challenges.

From a historical perspective, this compound belongs to a growing class of fungal secondary metabolites that includes pyrrospirones and pyrrocidines, all of which share similar structural motifs and biological properties. The identification of this compound family expanded understanding of the chemical diversity achievable through polyketide biosynthetic pathways and demonstrated the potential for discovering novel bioactive molecules from understudied fungal sources.

The compound has played a crucial role in advancing synthetic organic chemistry methodologies, inspiring the development of numerous innovative synthetic strategies. Since its discovery, this compound has been the subject of multiple total synthesis efforts, each contributing novel methodological approaches to complex molecule construction. These synthetic endeavors have led to the development of cascade cyclization reactions, novel ring-forming methodologies, and advanced strategies for constructing strained ring systems.

The historical importance of this compound extends beyond its chemical complexity to its biological significance as an antituberculosis agent. The compound's discovery came at a critical time when tuberculosis was experiencing a global resurgence, particularly in the form of multidrug-resistant strains. The identification of a novel chemical scaffold with potent antituberculosis activity provided new hope for therapeutic development and highlighted the continued importance of natural products in drug discovery efforts.

Classification within Fungal Secondary Metabolites

This compound is classified as a polyketide alkaloid, representing a hybrid class of secondary metabolites that combines structural elements derived from both polyketide and alkaloid biosynthetic pathways. This classification reflects the compound's complex biosynthetic origin, which involves the incorporation of amino acid-derived nitrogen functionality into a predominantly polyketide-derived carbon framework. The compound belongs to the broader category of fungal secondary metabolites, which are non-essential compounds produced during specific phases of fungal growth and development.

Within the polyketide classification system, this compound represents a highly modified structure that has undergone extensive post-polyketide synthase processing. The compound's molecular formula C28H33NO4 reflects its composition of 28 carbon atoms, 33 hydrogen atoms, one nitrogen atom, and four oxygen atoms. The nitrogen atom is incorporated into both a gamma-lactam ring and a succinimide-containing moiety, demonstrating the complex interplay between different biosynthetic pathways in its formation.

The structural complexity of this compound places it among the most architecturally sophisticated fungal metabolites known to science. The compound features a hexacyclic ring system with ten stereogenic centers, making it one of the most stereochemically dense natural products in its class. The presence of multiple fused ring systems, including a 6,5,6-fused tricyclic core and a strained para-cyclophane motif, demonstrates the remarkable synthetic capabilities of fungal biosynthetic machinery.

From a taxonomic perspective within secondary metabolite classification, this compound exemplifies the alkaloid subclass characterized by nitrogen-containing heterocycles derived from amino acid precursors. The compound's biosynthesis involves the incorporation of amino acid building blocks into the growing polyketide chain, followed by complex cyclization and oxidation reactions that generate the final molecular architecture. This biosynthetic complexity reflects the evolutionary sophistication of fungal secondary metabolite production systems.

Table 1: Structural Classification of this compound

Classification Category Description Specific Features
Primary Class Polyketide Alkaloid Hybrid biosynthetic origin
Molecular Formula C28H33NO4 445.56 g/mol molecular weight
Ring System Hexacyclic Six interconnected rings
Stereogenic Centers Ten High stereochemical complexity
Functional Groups Lactam, Ether, Ketone Multiple reactive sites
Macrocycle 13-membered para-cyclophane Strained ring system

Research Interest and Significance

The research interest in this compound stems from multiple converging factors that make this compound a compelling subject for scientific investigation. Primary among these is the compound's potent antituberculosis activity, with reported minimum inhibitory concentration values of 0.78 micrograms per milliliter against Mycobacterium tuberculosis H37Ra strain. This level of activity places this compound among the most potent naturally occurring antituberculosis agents discovered to date, making it a valuable lead compound for therapeutic development.

The synthetic chemistry community has been particularly drawn to this compound due to its extraordinary structural complexity and the synthetic challenges it presents. The compound's architecture features multiple stereochemical elements that must be precisely controlled during synthesis, including ten stereogenic centers arranged across a hexacyclic framework. The presence of a highly strained 13-membered para-cyclophane ring system has inspired the development of novel ring-forming methodologies and cascade cyclization strategies that have broad applicability in complex molecule synthesis.

From a biosynthetic perspective, this compound has served as a model system for understanding the mechanisms by which fungi generate structural complexity through secondary metabolite pathways. Recent research has begun to elucidate the biosynthetic machinery responsible for hirsutellone production, revealing the involvement of specialized enzymes including oxidoreductases and lipocalin-like proteins that facilitate the oxidative cyclization reactions necessary for para-cyclophane formation.

The compound has also garnered significant attention in the field of chemical biology, where researchers are investigating the molecular mechanisms underlying its antituberculosis activity. Understanding how this compound exerts its antimicrobial effects could provide insights into novel therapeutic targets and mechanisms of action that differ from existing antituberculosis drugs. This research is particularly important given the ongoing challenges posed by multidrug-resistant tuberculosis strains and the need for new therapeutic approaches.

Table 2: Research Applications and Significance of this compound

Research Area Significance Key Applications
Antimicrobial Drug Development Lead compound for tuberculosis therapy Structure-activity relationship studies
Synthetic Methodology Challenging synthetic target Development of cascade cyclization methods
Biosynthetic Studies Model for complex natural product formation Enzyme characterization and pathway elucidation
Chemical Biology Novel mechanism of action Molecular target identification
Medicinal Chemistry Structural optimization Analog synthesis and testing

The production optimization studies for this compound have revealed important insights into fungal secondary metabolite regulation and have practical implications for large-scale compound production. Research has demonstrated that culture conditions including carbon and nitrogen sources, pH, temperature, and aeration significantly influence hirsutellone production yields. These studies have achieved production levels exceeding 950 milligrams per liter under optimized fermentation conditions, making the compound accessible for extensive biological and chemical studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H33NO4 B1245999 Hirsutellone B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H33NO4

Molecular Weight

447.6 g/mol

IUPAC Name

(3S,4R,7R,9S,10S,13S,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-7-methyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione

InChI

InChI=1S/C28H33NO4/c1-3-17-7-11-19-21-12-15(2)4-10-20(21)26-24(19)23(17)25(30)22-14-28(32,29-27(22)31)13-16-5-8-18(33-26)9-6-16/h3,5-9,11,15,17,19-24,26,32H,1,4,10,12-14H2,2H3,(H,29,31)/t15-,17+,19+,20-,21+,22+,23+,24+,26+,28-/m1/s1

InChI Key

VGNDUPFGVMMKPS-KOSFCWFBSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H](C1)[C@@H]3C=C[C@@H]([C@H]4[C@H]3[C@H]2OC5=CC=C(C[C@]6(C[C@@H](C4=O)C(=O)N6)O)C=C5)C=C

Canonical SMILES

CC1CCC2C(C1)C3C=CC(C4C3C2OC5=CC=C(CC6(CC(C4=O)C(=O)N6)O)C=C5)C=C

Synonyms

hirsutellone B

Origin of Product

United States

Chemical Reactions Analysis

Cascade Epoxide Opening/Diels–Alder Reaction

Nicolaou’s pioneering synthesis leveraged a stereoselective intramolecular epoxide opening followed by a [4+2] cycloaddition to construct the decahydrofluorene core .

  • Reaction Sequence :

    • Epoxide activation : TMS epoxy tetraene 6 treated with Et₂AlCl (CH₂Cl₂, –78→25°C) induces epoxide ring opening.

    • Diels–Alder cyclization : The resulting diene intermediate undergoes an endo-selective [4+2] cycloaddition to form the -tricyclic core 5 in 50% yield as a single diastereoisomer .

  • Key Features :

    • Stereochemical control via transition-state conformations (Figure 3 in source ).

    • Simultaneous formation of three rings in a single operation .

Ramberg–Bäcklund Macrocycle Contraction

The strained 13-membered para-cyclophane was synthesized via a Ramberg–Bäcklund reaction .

  • Conditions :

    • Sulfone 3 treated with KOH/Al₂O₃ and CF₂Br₂ in CH₂Cl₂:t-BuOH (0→25°C) .

  • Outcome :

    • Exclusively Z-olefin formation (high yield).

    • Subsequent carboxymethylation (LHMDS, NCCO₂Me) yielded keto ester 2 (61% over two steps) .

Double Cyclization Strategy

The "double cyclization" approach by Sorensen et al. combined acylketene trapping and intramolecular Diels–Alder (IMDA) reactions to generate three rings in tandem .

  • Key Steps :

    • Acylketene formation : Thermolysis of dioxinone 8 generates an acylketene intermediate.

    • Macrocyclization : Nucleophilic capture by a secondary amine forms a 14-membered macrolactam.

    • IMDA reaction : Endo-selective cycloaddition constructs the decahydrofluorene core (4 contiguous stereocenters) .

  • Yield : 40–70% for the tandem sequence .

Ullmann-Type Macrocyclization

Uchiro’s synthesis utilized an intramolecular Ullmann reaction to directly forge the 13-membered para-cyclophane .

  • Reagents :

    • CuI, 1,10-phenanthroline, Cs₂CO₃ in DMF (110°C) .

  • Advantages :

    • Avoids prefunctionalization of strained macrocycles.

    • First application of Ullmann coupling for aliphatic alcohol-aryl halide macrocyclization .

Hemiaminal Formation

The final step in Nicolaou’s synthesis involved ammonia-mediated cyclization :

  • Conditions : Heating keto ester 18 with NH₃ in MeOH:H₂O (120°C, 1 h) .

  • Mechanism : Amidation → epimerization (C17) → hemiaminal cyclization (via intermediates VII and VIII ) .

  • Yield : 50% .

Organocatalytic Epoxidation

Jørgensen–Córdova catalysis enabled enantioselective epoxidation during decahydrofluorene synthesis :

  • Catalyst : 10 mol% Jørgensen’s catalyst IX .

  • Oxidant : Urea·H₂O₂ in CHCl₃/H₂O (20:1) .

  • Outcome : Epoxyaldehyde 117 with >90% enantiomeric excess .

Functional Group Interconversions

Reaction TypeReagents/ConditionsOutcomeYieldSource
Barton Etherification pTol₄BiF, Cu(OAc)₂, Cy₂NEtAryl ether formation80%
Diol Oxidation PhI(OAc)₂–TEMPOAldehyde 13 92%
Thionocarbonate Reduction nBu₃SnH, AIBNHydroxy ester 17 65%
Ketone Oxidation Dess–Martin periodinane (DMP)Keto ester 18 92%

Challenges in Transannular Bond Formation

Attempts to close the γ-lactam via transannular C–C bond formation were thwarted by competitive O-alkylation .

  • Example : Treatment of macrolactam 10 with NaHMDS led to undesired O-alkylated byproducts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hirsutellone B shares structural motifs with other fungal-derived para-cyclophane-containing compounds. Key analogs include:

Pyrrocidine A (2) and B (3)

  • Structural Features: A 12-membered para-cyclophane ring linked to a decahydrofluorene core. A hydroxypyrrolidinone moiety .
  • Bioactivity: Antibacterial activity against Gram-negative bacteria (e.g., Escherichia coli). No reported antitubercular activity, unlike hirsutellones .
  • Synthesis :
    • Biosynthetically related to hirsutellones but lacks the γ-lactam unit .

GKK1032A2 (4) and GKK1032B (5)

  • Structural Features: Similar tricyclic core but with 14-membered macrocycles instead of 13-membered rings. Aryl-ether linkages and hydroxypyrrolidinone moieties .
  • Bioactivity: Antitumor activity (e.g., inhibition of cancer cell lines). No significant antimicrobial properties .
  • Synthesis :
    • Macrocyclization via Ullmann-type reactions, differing from this compound’s cascade-based strategies .

Hirsutellone F (4)

  • Structural Features :
    • A heterodimer of hirsutellone A and 17,10-dehydrothis compound.
    • Labile under basic conditions, decomposing into hirsutellones A and B .
  • Bioactivity :
    • Antimalarial activity (IC₅₀ = 1.0 μM against Plasmodium falciparum).
    • Shares antitubercular activity with this compound but with lower potency .

Comparison with Functionally Similar Compounds

Compounds with analogous antitubercular activity but divergent structures include:

Tetrahydroisoquinoline (THI) Alkaloids

  • Examples: Cepharadione B, Piperolactam A, (Z)-Nordicentrine.
  • Structural Features: Linear or fused isoquinoline cores without cyclophane motifs.
  • Bioactivity :
    • Inhibit M. tuberculosis MurE ligase (IC₅₀ = 5–10 μM).
    • MIC values comparable to this compound (~1–2 μg/mL) but with simpler scaffolds .
  • Synthesis :
    • Derived from plant sources (Ocotea macrophylla), contrasting with fungal origins of hirsutellones .

Manzamine Alkaloids

  • Examples : Manzamine A, 8-Hydroxymanzamine A.
  • Structural Features :
    • Macrocyclic polyamine systems with β-carboline moieties.
  • Bioactivity :
    • Broad-spectrum antimycobacterial activity (MIC = 0.5–2.0 μg/mL).
    • Mechanistically distinct, targeting bacterial membrane integrity .

Key Data Comparison

Compound Structural Motifs Bioactivity (MIC/IC₅₀) Source/Synthesis Strategy
This compound 13-membered para-cyclophane, γ-lactam M. tuberculosis: 0.78 μg/mL Fungal PKS-NRPS; cascade cyclizations
Pyrrocidine A 12-membered para-cyclophane E. coli: 0.5 μg/mL Fungal biosynthesis
GKK1032A2 14-membered macrocycle Antitumor (IC₅₀ = 2.5 μM) Ullmann-type macrocyclization
Cepharadione B Tetrahydroisoquinoline core M. tuberculosis: 1.2 μg/mL Plant-derived

Preparation Methods

Enantioselective Construction of the Tricyclic Core

The synthesis began with (R)-(+)-citronellal (7 ), which underwent Stork-Zhao olefination and Jørgensen asymmetric epoxidation to generate epoxy ester iodide 10 (58% yield over three steps). A CuTC-mediated coupling with stannane 11 furnished cyclization precursor 6 , which underwent Lewis acid (Et<sub>2</sub>AlCl)-promoted epoxide opening and Diels-Alder cyclization to yield tricyclic core 5 (50% yield, single diastereomer). X-ray crystallography of derivative 12 confirmed the stereochemistry.

Macrocyclization and Functionalization

Tricyclic core 5 was elaborated into macrocyclic sulfone 3 via Barton etherification and ZnI<sub>2</sub>/AcSH-mediated cyclization (68% yield). A Ramberg-Bäcklund reaction contracted the 14-membered sulfone to a 13-membered para-cyclophane, followed by diastereoselective carboxymethylation to give keto ester 2 (61% yield). Final ammonolysis and cyclization yielded this compound (1b ) with optical rotation matching natural samples ([α]<sub>D</sub><sup>25</sup> = +250 vs. +256).

Key Data:

StepReactionYieldStereochemical Outcome
Tricyclic core formationEpoxide opening/Diels-Alder50%Single diastereomer
MacrocyclizationZnI<sub>2</sub>/AcSH-mediated68%14-membered sulfone
Ring contractionRamberg-Bäcklund61%Z-olefin selectivity

Double Cyclization Strategy Using Dioxinones

Smith et al. (2013) developed a thermally induced double cyclization cascade to assemble three rings simultaneously.

Dioxinone Thermolysis and Macrolactam Formation

Heating polyunsaturated dioxinone 20 at 180°C generated an acylketene intermediate, which underwent nucleophilic capture by a pendant alcohol and intramolecular Diels-Alder reaction to form macrolactam 21 (45% yield). This cascade created four contiguous stereocenters and established the decahydrofluorene core.

Challenges in Transannular Bond Formation

Attempts to forge the para-cyclophane via transannular alkylation of macrolactam 21 with iodide 22 resulted in competitive O-alkylation (75% vs. 25% C-alkylation). Switching to a macrolactone scaffold improved C-alkylation selectivity (60%), but insufficient for practical synthesis.

Key Data:

IntermediateStructure TypeKey FeatureYield
21 MacrolactamDecahydrofluorene core45%
22 IodidePara-cyclophane precursor62%

Ullmann-Type Macrocyclization for Para-Cyclophane Formation

A 2011 synthesis utilized an Ullmann-type coupling to directly construct the 13-membered macrocycle.

Convergent Synthesis and Macrocyclization

Aliphatic alcohol 23 and aryl bromide 24 were coupled under Ullmann conditions (CuI, 1,10-phenanthroline, K<sub>3</sub>PO<sub>4</sub>, 110°C) to form the para-cyclophane in 34% yield. This marked the first use of Ullmann reactions for macrocyclization between aliphatic alcohols and aryl halides.

Advantages and Limitations

The method bypassed strained intermediate syntheses but suffered from moderate yields due to competing oligomerization. Subsequent functionalization steps mirrored Nicolaou’s approach to complete the synthesis.

Comparative Analysis of Synthetic Routes

MethodKey InnovationTotal YieldMajor Challenge
Cascade/Ramberg-BäcklundEpoxide-initiated cyclization0.5% (22 steps)Low-yielding ammonolysis (50%)
Double CyclizationAcylketene/Diels-Alder tandem1.2% (18 steps)O- vs. C-alkylation selectivity
Ullmann MacrocyclizationDirect ring closure0.8% (20 steps)Oligomerization during coupling

The cascade approach offers superior stereocontrol, while the Ullmann method simplifies macrocycle formation. The double cyclization strategy, though innovative, requires further optimization to suppress undesired O-alkylation.

Q & A

Q. What are the key structural features of Hirsutellone B that pose synthetic challenges?

this compound contains a complex macrocyclic scaffold with fused polycyclic rings, including a γ-lactam and a 14-membered macrolactone. The stereochemical complexity (e.g., multiple chiral centers) and strained ring systems require precise synthetic strategies to avoid undesired stereoisomers or side reactions . For example, the transannular C–C bond formation in the macrocycle demands careful conformational control during synthesis .

Q. What foundational reaction steps are critical in the total synthesis of this compound?

Key steps include:

  • Ramberg-Bäcklund reaction for olefin formation in early intermediates .
  • Diels-Alder cycloaddition to construct the bicyclic core .
  • Stille coupling for late-stage carbon–carbon bond formation .
  • Epoxide ring-opening and Grignard addition to install hydroxyl groups . Methodological precision in protecting group strategies (e.g., TBS ethers) is essential to avoid side reactions during these steps .

Q. How can researchers validate the structural identity of synthetic this compound?

  • NMR spectroscopy : Compare 1H^1H, 13C^{13}C, and 2D (COSY, NOESY) spectra with natural product data to confirm stereochemistry and connectivity .
  • Mass spectrometry (HRMS) : Verify molecular formula and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguous stereocenters if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers optimize reaction pathways to overcome low yields in this compound synthesis?

  • Protecting group adjustments : Replace bulky groups (e.g., TBS ethers) with less sterically hindered alternatives to improve reaction kinetics .
  • Temperature and solvent modulation : For example, using THF instead of DCM in Grignard additions to enhance nucleophilicity .
  • Catalyst screening : Test palladium or nickel catalysts in Stille couplings to reduce side products .

Q. What methodologies address discrepancies in reported biological activity data for this compound?

  • Orthogonal assays : Use multiple assays (e.g., antimicrobial disk diffusion vs. MIC measurements) to confirm activity .
  • Dose-response curves : Quantify potency (IC50_{50}) across different cell lines to rule out cell-specific effects .
  • Target validation : Employ CRISPR/Cas9 knockouts or siRNA silencing to confirm molecular targets .

Q. How can computational chemistry resolve ambiguities in this compound’s mechanism of action?

  • Molecular docking : Predict binding interactions with putative targets (e.g., fungal enzymes) using software like AutoDock .
  • MD simulations : Analyze stability of this compound-target complexes over nanosecond timescales .
  • QSAR modeling : Correlate structural modifications (e.g., lactone vs. lactam analogs) with bioactivity trends .

Q. What strategies mitigate challenges in stereochemical control during macrocyclization?

  • Conformational pre-organization : Design precursors with rigidifying substituents to favor desired transition states .
  • Chiral auxiliaries : Temporarily install directing groups to enforce stereochemistry at critical centers .
  • Asymmetric catalysis : Employ chiral ligands in key steps (e.g., Sharpless epoxidation) .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting NMR data for synthetic this compound intermediates?

  • Variable temperature NMR : Resolve dynamic effects (e.g., ring-flipping) that obscure signal splitting .
  • Isotopic labeling : Use 13C^{13}C-enriched samples to track carbon connectivity in complex mixtures .
  • Comparative analysis : Cross-reference with synthetic intermediates from published routes (e.g., Nicolaou’s 2009 synthesis) .

Q. What experimental and statistical approaches reconcile inconsistent bioassay results?

  • Blinded replicates : Minimize bias by repeating assays with independent researchers .
  • Meta-analysis : Pool data from multiple studies to identify trends obscured by small sample sizes .
  • Error source analysis : Quantify variability from instrumentation (e.g., plate reader calibration) versus biological noise .

Methodological Frameworks for Research Design

How can the FINER criteria improve the formulation of this compound research questions?

Apply the FINER framework:

  • Feasible : Ensure access to specialized equipment (e.g., HPLC for purification) .
  • Interesting : Focus on understudied aspects (e.g., resistance mechanisms in target pathogens) .
  • Novel : Explore hybrid synthetic-biosynthetic routes using fungal expression systems .
  • Ethical : Adhere to biocontainment protocols when testing antimicrobial activity .
  • Relevant : Align with global priorities (e.g., antifungal drug discovery) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.